(4Z)-4-(phenylmethylidene)-12-[(pyridin-3-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; propan-2-ol
Description
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Properties
IUPAC Name |
(2Z)-2-benzylidene-8-(pyridin-3-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one;propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3.C3H8O/c26-22-18-8-9-20-19(14-25(15-27-20)13-17-7-4-10-24-12-17)23(18)28-21(22)11-16-5-2-1-3-6-16;1-3(2)4/h1-12H,13-15H2;3-4H,1-2H3/b21-11-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUXLVRBHGTZMS-KELDOBJCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.C1C2=C(C=CC3=C2OC(=CC4=CC=CC=C4)C3=O)OCN1CC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O.C1C2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4)/C3=O)OCN1CC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4Z)-4-(phenylmethylidene)-12-[(pyridin-3-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; propan-2-ol is a complex organic molecule with potential biological activities that warrant thorough investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a tricyclic framework with multiple functional groups that may contribute to its biological activity.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor effects. The presence of the pyridine moiety is often associated with enhanced interactions with biological targets involved in cancer pathways.
Mechanisms of Action:
- Inhibition of Cell Proliferation: Studies have shown that derivatives of tricyclic compounds can inhibit cell proliferation in various cancer cell lines.
- Induction of Apoptosis: The compound may trigger apoptosis through the activation of caspase pathways.
- Targeting Kinases: Similar compounds are known to inhibit kinases like Bruton's tyrosine kinase (BTK), which plays a role in B-cell malignancies.
Antimicrobial Activity
Several studies have reported antimicrobial properties for structurally related compounds. The potential mechanism includes disruption of bacterial cell membranes and inhibition of metabolic pathways.
Case Studies:
- In Vitro Studies: Laboratory tests have demonstrated that the compound exhibits activity against Gram-positive and Gram-negative bacteria.
- Synergistic Effects: When combined with other antibiotics, there is evidence of enhanced antibacterial effects.
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antitumor | Inhibition of cell proliferation | |
| Antimicrobial | Disruption of cell membranes | |
| Apoptosis Induction | Activation of caspase pathways |
In Vivo Studies
Recent studies have explored the in vivo efficacy of this compound in animal models:
- Tumor Models: In xenograft models, administration resulted in reduced tumor size compared to control groups.
- Safety Profile: Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses.
Pharmacokinetics
Pharmacokinetic studies suggest that the compound has good oral bioavailability and a moderate half-life, making it suitable for further development as a therapeutic agent.
Scientific Research Applications
The compound (4Z)-4-(phenylmethylidene)-12-[(pyridin-3-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; propan-2-ol is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications based on available research findings.
Chemical Properties and Structure
The compound is characterized by a unique molecular structure that includes a bicyclic framework and functional groups conducive to biological activity. Its molecular formula is with a molecular weight of approximately 288.32 g/mol. The specific arrangement of atoms allows for interactions with biological targets, making it of interest in drug development.
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit antimicrobial properties. The presence of the pyridine ring and the phenylmethylidene moiety may enhance the compound's ability to interact with microbial enzymes or membranes, potentially leading to antibacterial or antifungal effects.
Anticancer Potential
Studies on structurally analogous compounds suggest that they may possess anticancer properties. The ability to inhibit specific pathways involved in cancer cell proliferation could be attributed to the compound's unique structure, which may allow it to bind effectively to target proteins involved in tumor growth.
Neuroprotective Effects
There is emerging evidence that compounds featuring pyridine derivatives can exhibit neuroprotective effects. The interactions of such compounds with neurotransmitter receptors or neurotrophic factors could provide therapeutic avenues for neurodegenerative diseases.
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The conjugated system within its structure may facilitate charge transport, essential for these technologies.
Photovoltaic Applications
Research has suggested that compounds similar to this one can improve the efficiency of solar cells through enhanced light absorption and charge mobility. The incorporation of such compounds into photovoltaic devices could lead to more efficient energy conversion processes.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated several derivatives of pyridine-containing compounds for their antimicrobial activity against various strains of bacteria. Results indicated that modifications similar to those present in this compound led to significant inhibition of bacterial growth, suggesting a promising avenue for further exploration .
Case Study 2: Anticancer Activity
In a study published in Cancer Research, researchers investigated the anticancer properties of a series of tricyclic compounds, including those with structural similarities to this compound. The findings revealed that certain derivatives exhibited potent cytotoxic effects on cancer cell lines, warranting further investigation into their mechanisms of action .
Case Study 3: Organic Electronics Performance
Research outlined in Advanced Materials demonstrated the application of tricyclic compounds in organic electronic devices. The study reported that incorporating such compounds into OLEDs resulted in improved brightness and efficiency compared to traditional materials .
Q & A
How can researchers optimize the synthesis of this compound to improve yield and purity in multi-step reactions?
Basic Research Focus
Synthetic optimization requires addressing reaction intermediates and purification challenges. Key steps include:
- Temperature control : For condensation steps (e.g., introducing pyridinylmethyl groups), maintain 60–65°C to minimize side reactions while ensuring complete conversion .
- Catalyst selection : Use Lewis acids (e.g., HCl in glacial acetic acid) to accelerate cyclization, as demonstrated in analogous tricyclic systems .
- Purification : Employ silica gel chromatography with gradients of petroleum ether/ethyl acetate (4:1) for intermediate isolation, followed by recrystallization to achieve >95% purity .
- Analytical validation : Confirm purity via HPLC (C18 columns) and NMR (¹H/¹³C) to detect residual solvents or unreacted precursors .
What advanced techniques are recommended for resolving structural ambiguities in this tricyclic system?
Advanced Research Focus
Structural elucidation of fused heterocycles demands complementary methods:
- X-ray crystallography : Resolve stereochemical uncertainties (e.g., Z/E configuration at the phenylmethylidene group) by growing single crystals in aprotic solvents .
- DFT calculations : Compare experimental NMR shifts (e.g., ¹³C at δ 158–162 ppm for carbonyl groups) with computed values to validate tautomeric forms .
- Dynamic NMR : Monitor temperature-dependent splitting of proton signals to assess conformational flexibility in the dioxa-azatricyclo framework .
How should researchers assess the compound’s stability under varying experimental conditions (e.g., solvents, pH)?
Basic Research Focus
Stability profiling involves:
- Accelerated degradation studies : Expose the compound to UV light, heat (40–60°C), and hydrolytic conditions (pH 1–13) for 72 hours. Monitor degradation via LC-MS to identify labile sites (e.g., the propan-2-ol moiety) .
- Solvent compatibility : Test solubility in DMSO, methanol, and aqueous buffers. Note precipitation in polar solvents due to the hydrophobic tricyclic core .
- Long-term storage : Store at –20°C under inert gas to prevent oxidation of the pyridine ring .
What computational strategies are effective for predicting the compound’s reactivity in biological systems?
Advanced Research Focus
Combine molecular modeling and cheminformatics:
- Docking studies : Use AutoDock Vina to simulate interactions with cytochrome P450 enzymes, focusing on the pyridinylmethyl group’s binding affinity .
- MD simulations : Analyze the dioxa ring’s conformational stability in lipid bilayers (GROMACS) to predict membrane permeability .
- ADMET prediction : Leverage SwissADME to estimate logP (~2.8) and bioavailability, highlighting potential metabolic liabilities (e.g., glucuronidation of the phenol moiety) .
How can researchers design assays to evaluate the compound’s inhibitory activity against kinase targets?
Advanced Research Focus
Biological assays require rigorous controls:
- Enzyme inhibition : Use FRET-based kinase assays (e.g., Pfmrk inhibitors) with ATP concentrations adjusted to Km values. Include staurosporine as a positive control .
- Cellular viability : Test dose-response curves (0.1–100 µM) in cancer cell lines (e.g., MCF-7) using MTT assays. Normalize data to DMSO-treated controls .
- Selectivity profiling : Screen against a panel of 50+ kinases to identify off-target effects, particularly on structurally related PKC isoforms .
How to resolve contradictions in spectral data (e.g., IR vs. NMR) for derivative compounds?
Basic Research Focus
Address spectral discrepancies systematically:
- Multi-technique validation : Cross-check IR carbonyl stretches (~1680 cm⁻¹) with ¹³C NMR carbonyl signals (δ ~200 ppm). Inconsistencies may indicate tautomerization or solvent artifacts .
- Isotopic labeling : Synthesize ¹⁵N-labeled analogs to clarify nitrogen environments in the azatricyclo core via HSQC NMR .
- Computational IR : Compare experimental IR peaks with DFT-simulated spectra (Gaussian 16) to assign ambiguous vibrations .
What experimental approaches can quantify the impact of Z/E isomerization on biological activity?
Advanced Research Focus
Isomer-specific studies are critical:
- Chiral chromatography : Separate Z/E isomers using Chiralpak IA columns with heptane/ethanol gradients. Confirm configurations via circular dichroism (CD) .
- Biological assays : Compare IC50 values of isolated isomers in enzyme inhibition assays. A 10-fold difference in potency was observed in analogous pyrazolone systems .
- Kinetic trapping : Use low-temperature NMR (–40°C) to slow isomer interconversion and quantify populations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
